molecular formula C23H27FN2O2 B4850199 N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide

N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide

Cat. No. B4850199
M. Wt: 382.5 g/mol
InChI Key: CNZJWGDCFADHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide, also known as Fluorobenzylpiperazine or FBP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a potent and selective ligand for the dopamine D3 receptor, which is a subtype of dopamine receptors that are mainly located in the mesolimbic and mesocortical areas of the brain. The dopamine D3 receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. Therefore, FBP has attracted considerable attention from the scientific community as a potential therapeutic agent for these disorders.

Mechanism of Action

FBP acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor but only to a limited extent compared to full agonists. This property is thought to be beneficial for the treatment of addiction and other disorders, as it can reduce the risk of side effects associated with full agonists, such as tolerance and dependence. FBP also has a high affinity for the dopamine D2 receptor, which is another subtype of dopamine receptors that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FBP has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward, motivation, and pleasure. By selectively activating the dopamine D3 receptor, FBP can modulate the activity of the mesolimbic and mesocortical dopamine pathways, which are implicated in addiction and other disorders. FBP has also been shown to have anxiolytic and antidepressant effects in animal models, which may be mediated by its interaction with the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

FBP has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor, its partial agonist activity, and its ability to cross the blood-brain barrier. However, FBP also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, researchers need to carefully optimize the dosage and administration of FBP in their experiments to avoid unwanted side effects.

Future Directions

FBP has the potential to become a valuable therapeutic agent for addiction, depression, and schizophrenia. However, further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties. Some possible future directions for FBP research include:
- Developing more efficient synthesis methods for FBP that can reduce the cost and complexity of the process.
- Investigating the effects of FBP on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also implicated in addiction and other disorders.
- Conducting clinical trials to evaluate the safety and efficacy of FBP in humans, and to compare its effects with those of existing treatments.
- Developing novel drug delivery systems for FBP that can improve its bioavailability and reduce its toxicity.
- Using FBP as a research tool to study the role of the dopamine D3 receptor in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

FBP has been extensively studied in preclinical models of addiction, depression, and schizophrenia. In animal studies, FBP has been shown to reduce drug-seeking behavior, improve mood, and alleviate symptoms of psychosis. These effects are thought to be mediated by the selective activation of the dopamine D3 receptor, which regulates the release of dopamine in the brain.

properties

IUPAC Name

N-benzyl-1-(3-fluorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c1-17(2)26(16-18-7-4-3-5-8-18)23(28)19-11-13-25(14-12-19)22(27)20-9-6-10-21(24)15-20/h3-10,15,17,19H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJWGDCFADHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[(3-fluorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.